REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:18](=O)[CH3:19])[CH:15]=[CH:16][CH:17]=1.[C:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22].C(Cl)Cl>C(O)(=O)C.O>[C:21]([C:23](=[C:18]([C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([O:11][CH3:10])[CH:13]=1)[CH3:19])[C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22]
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Name
|
|
Quantity
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17.45 mL
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Type
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reactant
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Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
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38.1 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
9.14 mL
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)C(C)=O
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Name
|
|
Quantity
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11.75 mL
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Type
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reactant
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Smiles
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C(#N)CC(=O)OCC
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Name
|
|
Quantity
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16 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred under an atmosphere of nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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was then stirred at 70° C. for 18 h
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
The organic layer was then separated
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Type
|
WASH
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Details
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washed with additional water (125 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
|
Details
|
The residue was purified on silica
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Type
|
WASH
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Details
|
eluting with a gradient of 0-30% ethyl acetate in isohexane
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Type
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CUSTOM
|
Details
|
further purified on silica
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Type
|
WASH
|
Details
|
eluting with a gradient of 0-25% ethyl acetate in isohexane
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OCC)=C(C)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |